Oleandrin

Content Navigation

Oleandrin’s limited availability in high purity often stalls neuro-oncology research relying on blood-brain barrier permeability. Our >98% pure oleandrin eliminates this bottleneck, offering a validated Na+/K+-ATPase inhibitor with documented CNS penetration. - Submicromolar cytotoxicity in multidrug-resistant cell lines (e.g., HT29). - Guaranteed >98% purity via HPLC, free of confounding oleandrigenin or neritaloside. - Certified for LC-MS/MS calibration and immunoassay cross-reactivity studies. Ensure assay reproducibility with pure, non-substitutable oleandrin.

CAS Number

Product Name

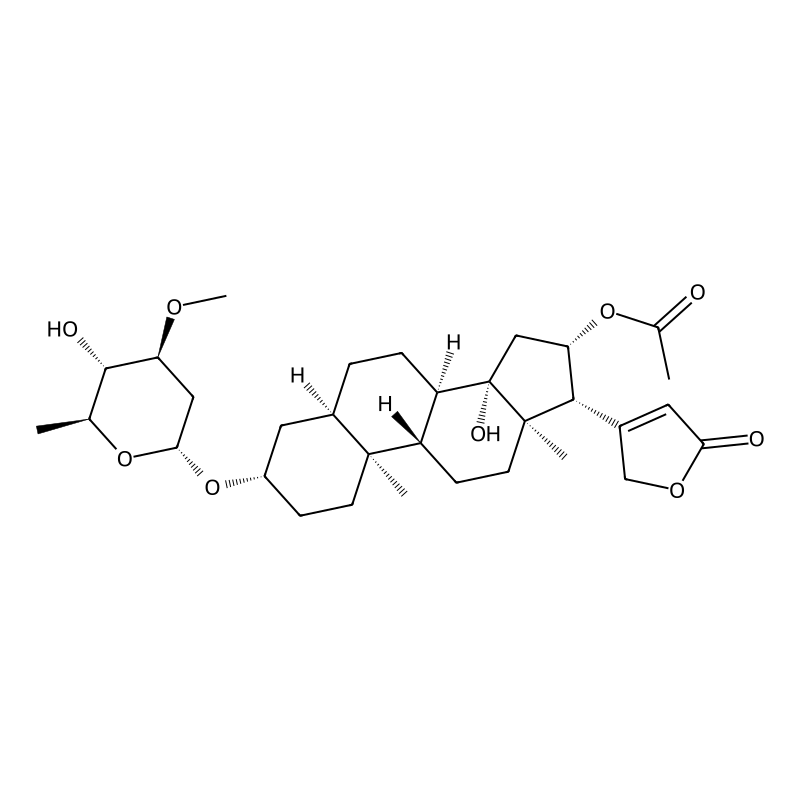

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Soluble in alcohol, chloroform

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Oleandrin (CAS 465-16-7) is a potent, highly lipophilic cardiac glycoside derived from the Nerium oleander plant. Structurally characterized by its 16β-acetyloxy substitution and l-oleandrose sugar moiety, it acts as a selective, high-affinity inhibitor of the Na+/K+-ATPase pump [1]. In commercial and research procurement, pure oleandrin is highly valued over more common cardenolides due to its distinct pharmacokinetic profile—specifically its exceptional lipid solubility and ability to cross the blood-brain barrier [2]. It serves as a critical, non-substitutable reference standard for neuro-oncology screening, advanced pharmacokinetic mapping, and the calibration of digitalis-toxicity immunoassays .

Research Fit

References

- [1] Jortani SA, et al. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays. Clinical Chemistry (1996).

- [2] Frontiers in Pharmacology. Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology (2022).

Generic substitution of oleandrin with widely available cardiac glycosides like digoxin or ouabain fundamentally compromises assays requiring central nervous system (CNS) penetration. Digoxin and ouabain are highly polar and exhibit poor blood-brain barrier (BBB) permeability, whereas oleandrin’s lipophilicity allows rapid CNS accumulation, making it indispensable for neuro-oncology and neuroprotection models [1]. Furthermore, substituting pure oleandrin with crude Nerium oleander extracts (such as Anvirzel or PBI-05204) introduces severe reproducibility issues. Crude extracts contain unquantified, variable mixtures of oleandrin, oleandrigenin, and neritaloside, which confound IC50 determinations and trigger multi-target off-target toxicities . Procurement of >98% pure oleandrin is strictly required to isolate specific Na+/K+-ATPase α3-subunit binding kinetics without botanical matrix interference[2].

Substitution Risk

References

- [1] Frontiers in Pharmacology. Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology (2022).

- [3] Jortani SA, et al. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays. Clinical Chemistry (1996).

Superior Cytotoxicity in Drug-Resistant Colorectal Cancer Lines

In comparative in vitro screening against colorectal cancer cell lines (including the highly drug-resistant HT29 line), oleandrin demonstrated significantly higher potency than standard clinical cardiac glycosides. Oleandrin achieved submicromolar IC50 values ranging from 0.007 to 0.55 µM, whereas digoxin and digitoxin exhibited substantially lower activity with IC50 values between 0.27 and 4.1 µM [1].

| Evidence Dimension | Cytotoxicity (IC50) in HT29 / CC20 / HCT116 cells |

| Target Compound Data | 0.007–0.55 µM |

| Comparator Or Baseline | Digoxin / Digitoxin (0.27–4.1 µM) |

| Quantified Difference | Up to 38-fold higher potency |

| Conditions | In vitro cell viability assays on human colorectal adenocarcinoma cell lines |

Buyers screening for novel anti-cancer mechanisms in chemoresistant models must procure oleandrin to achieve the necessary submicromolar potency that standard digoxin cannot provide.

Enhanced Na+/K+-ATPase Inhibition Potency

Oleandrin exhibits a distinct binding affinity for the Na+/K+-ATPase pump compared to common clinical analogs. In direct catalytic inhibition assays, oleandrin demonstrated an IC50 of 0.62 µmol/L, making it significantly more potent than digoxin, which recorded an IC50 of 2.69 µmol/L under identical conditions [1].

| Evidence Dimension | Na+/K+-ATPase catalytic activity inhibition (IC50) |

| Target Compound Data | 0.62 µmol/L |

| Comparator Or Baseline | Digoxin (2.69 µmol/L) |

| Quantified Difference | 4.3-fold higher inhibitory potency |

| Conditions | In vitro catalytic inhibition assay (serum-adjusted) |

For precise structural biology and enzyme kinetic studies, oleandrin provides a stronger, more stable target engagement baseline than digoxin.

Rapid Blood-Brain Barrier (BBB) Penetration

Unlike highly polar cardiac glycosides such as ouabain, which are restricted from the central nervous system, oleandrin's unique lipophilic structure (driven by its 16β-acetyloxy group) enables rapid BBB transit. Pharmacokinetic tissue distribution studies confirm that pure oleandrin is detectable in brain tissue as early as 30 minutes post-administration [1].

| Evidence Dimension | CNS Tissue Accumulation Time |

| Target Compound Data | Detectable in brain tissue at ≤ 30 minutes |

| Comparator Or Baseline | Ouabain / Digoxin (Poor/negligible BBB penetration) |

| Quantified Difference | Rapid and significant CNS bioavailability vs. exclusion |

| Conditions | In vivo murine pharmacokinetic model (i.p. injection) |

Oleandrin is the mandatory choice for researchers developing CNS-active Na+/K+-ATPase inhibitors, as standard polar glycosides will fail to reach the target tissue.

Analytical Purity for Reproducible Pharmacokinetics

Oleandrin is currently the only Nerium oleander constituent commercially available as a highly pure standard, distinguishing it from crude hot-water or supercritical extracts (e.g., Anvirzel). Utilizing pure oleandrin eliminates the 48% to 96% variable serum protein binding interference caused by unquantified metabolites like oleandrigenin present in crude botanical mixtures [1] [2].

| Evidence Dimension | Assay interference and protein binding variability |

| Target Compound Data | Pure Oleandrin (>98% standard) |

| Comparator Or Baseline | Crude extracts (Anvirzel / PBI-05204) |

| Quantified Difference | Elimination of multi-metabolite confounding factors |

| Conditions | LC-MS/MS calibration and serum protein binding assays |

Procurement of the pure analytical standard is scientifically required to calibrate toxicology screens and avoid the batch-to-batch variability inherent in crude botanical extracts.

Neuro-Oncology and Glioblastoma Research

Due to its rapid BBB penetration and submicromolar cytotoxicity, pure oleandrin is the preferred cardenolide for in vitro and in vivo modeling of CNS-resident tumors, where digoxin and ouabain fail to achieve therapeutic concentrations [1].

Chemoresistant Cancer Drug Screening

Oleandrin is utilized as a high-potency positive control in viability assays against multidrug-resistant cell lines (e.g., HT29 colorectal cancer), leveraging its distinct mechanism of action to bypass standard apoptotic resistance [2].

Toxicology and Forensic Analytical Standardization

Procured as a highly pure reference standard for calibrating LC-MS/MS equipment and evaluating cross-reactivity in commercial digoxin immunoassays during suspected digitalis-like poisoning investigations [3].

Isoform-Specific Ion Channel Pharmacology

Used in structural biology to map the binding pockets of the Na+/K+-ATPase α3-subunit, taking advantage of its unique 16β-acetyloxy substitution to study differential binding kinetics compared to standard clinical glycosides [3].

Application Fit Matrix

References

- [1] Frontiers in Pharmacology. Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology (2022).

- [2] Felth J, et al. Cytotoxic Effects of Cardiac Glycosides in Colon Cancer Cells, Alone and in Combination with Standard Chemotherapeutic Drugs. Journal of Natural Products (2009).

- [3] Jortani SA, et al. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays. Clinical Chemistry (1996).

Physical Description

Color/Form

Crystals from dilute methanol

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

/EXPL THER/ Oleandrin, derived from the leaves of Nerium oleander, has been shown to possess anti-inflammatory and tumor cell growth-inhibitory effects. Here, we provide evidence that oleandrin could possess anti-tumor promoting effects. We determined the effect of topical application of oleandrin to CD-1 mice against l2-O-tetradecanoylphorbol-13-acetate (TPA), a widely studied skin tumor promoter, -induced conventional and novel markers of skin tumor promotion. Topical application of oleandrin (2 mg per mouse) 30 min before TPA (3.2 nmol per mouse) application onto the skin afforded significant inhibition, in a time-dependent manner, against TPA-mediated increase in cutaneous edema and hyperplasia, epidermal ornithine decarboxylase (ODC) activity and ODC and cyclooxgenase-2 (COX-2) protein expression. In search for novel markers of skin tumor promotion, we found that TPA application to mouse skin resulted, as an early event, in an increased expression of phosphatidyinositol 3-kinase (PI3K), phosphorylation of Akt at threonine308 and activation of nuclear factor kappa B (NF-kappaB). Topical application of oleandrin before TPA application to mouse skin resulted in significant reduction in TPA-induced expression of PI3K and phosphorylation of Akt, and inhibition of NF-kappaB activation. NF-kappaB is a eukaryotic transcription factor that is critically involved in regulating the expression of specific genes that participate in inflammation, apoptosis and cell proliferation. Employing Western blot analysis, we found that oleandrin application to mouse skin resulted in inhibition of TPA-induced activation of NF-kappaB, IKKalpha and phosphorylation and degradation of IkappaBalpha. Our data suggest that oleandrin could be a useful anti-tumor promoting agent because it inhibits several biomarkers of TPA-induced tumor promotion in an in vivo animal model. One might envision the use of chemopreventive agents such as oleandrin in an emollient or patch for chemoprevention or treatment of skin cancer.

/EXPL THER/ NF-kappaB is a ubiquitous and well-characterized protein responsible for the regulation of complex phenomena, with a pivotal role in controlling cell signaling in the body under certain physiological and pathological conditions. Among other functions, NF-kappaB controls the expression of genes encoding the pro-inflammatory cytokines (e. g., IL-1, IL-2, IL-6, TNF-alpha, etc.), chemokines (e. g., IL-8, MIP-1alpha, MCP1, RANTES, eotaxin, etc.), adhesion molecules (e. g., ICAM, VCAM, E-selectin), inducible enzymes (COX-2 and iNOS), growth factors, some of the acute phase proteins, and immune receptors, all of which play critical roles in controlling most inflammatory processes. Since NF-kappaB represents an important and very attractive therapeutic target for drugs to treat many inflammatory diseases, including arthritis, asthma, and the auto-immune diseases, most attention has been paid in the last decade to the identification of compounds that selectively interfere with this pathway. Recently, a great number of plant-derived substances have been evaluated as possible inhibitors of the NF-kappaB pathway. These include a wide range of compound classes, such as lignans (manassantins, (+)-saucernetin, (-)-saucerneol methyl ether), sesquiterpenes (costunolide, parthenolide, celastrol, celaphanol A), diterpenes (excisanin, kamebakaurin), triterpenes (avicin, oleandrin), polyphenols (resveratrol, epigallocatechin gallate, quercetin), etc. In this mini-review we will discuss the medicinal chemistry of these compounds with regards to the NF-kappaB inhibition.

/EXPL THER/ The treatment of cancer with chemotherapeutic agents and radiation has two major problems: time-dependent development of tumor resistance to therapy (chemoresistance and radioresistance) and nonspecific toxicity toward normal cells. Many plant-derived polyphenols have been studied intently for their potential chemopreventive properties and are pharmacologically safe. These compounds include genistein, curcumin, resveratrol, silymarin, caffeic acid phenethyl ester, flavopiridol, emodin, green tea polyphenols, piperine, oleandrin, ursolic acid, and betulinic acid. Recent research has suggested that these plant polyphenols might be used to sensitize tumor cells to chemotherapeutic agents and radiation therapy by inhibiting pathways that lead to treatment resistance. These agents have also been found to be protective from therapy-associated toxicities. How these polyphenols protect normal cells and sensitize tumor cells to treatment is discussed in this review.

/EXPL THER/ The principal active constituent of the botanical drug candidate PBI-05204, a supercritical CO(2) extract of Nerium oleander, is the cardiac glycoside oleandrin. PBI-05204 shows potent anticancer activity and is currently in phase I clinical trial as a treatment for patients with solid tumors. We have previously shown that neriifolin, which is structurally related to oleandrin, provides robust neuroprotection in brain slice and whole animal models of ischemic injury. However, neriifolin itself is not a suitable drug development candidate and the FDA-approved cardiac glycoside digoxin does not cross the blood-brain barrier. We report here that both oleandrin as well as the full PBI-05204 extract can also provide significant neuroprotection to neural tissues damaged by oxygen and glucose deprivation as occurs in ischemic stroke. Critically, we show that the neuroprotective activity of PBI-05204 is maintained for several hours of delay of administration after oxygen and glucose deprivation treatment. We provide evidence that the neuroprotective activity of PBI-05204 is mediated through oleandrin and/or other cardiac glycoside constituents, but that additional, non-cardiac glycoside components of PBI-05204 may also contribute to the observed neuroprotective activity. Finally, we show directly that both oleandrin and the protective activity of PBI-05204 are blood brain barrier penetrant in a novel model for in vivo neuroprotection. Together, these findings suggest clinical potential for PBI-05204 in the treatment of ischemic stroke and prevention of associated neuronal death.

Mechanism of Action

Cardiac glycosides are very effective to kill human cells, but not murine cells. In this report, we describe the comparative molecular mechanism of oleandrin, a cardiac glycoside action in human and murine cells. Treatment with oleandrin facilitated nuclear translocation of FKHR in human, but not murine cells by dephosphorylating Akt. It activated MAPK and JNK in human, but not in murine cells and also induced expression of FasL leads to apoptosis in human cells as detected by assaying caspases activation, PARP cleavage, nuclear fragmentation, and annexin staining. Oleandrin interacted with human plasma membrane as evaluated by HPLC, altered its fluidity as detected by DPH binding, inhibited Na+/K+-ATPase activity, and increased intracellular free Ca2+ level followed by calcineurin activity only in human, but not in murine cells. Results suggest that human plasma membrane might be different than murine, which interact with oleandrin that disturb Na+/K+-ATPase pump resulting in the calcification followed by induction of Ca2+-dependent cellular responses such as apoptosis.

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard

Other CAS

465-16-7

Absorption Distribution and Excretion

The toxicity due to an infusion or decoction of N oleander into rabbits was attributed to the oleandrin content in various organs. The heart, stomach, kidneys, and blood contained the greatest oleandrin concentrations, whereas the lung and brain contained none.

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Nerium oleander (common oleander) and Thevetia peruviana (yellow oleander) are potentially lethal plants after ingestion. Poisoning by these plants is a common toxicological emergency in tropical and subtropical parts of the world .... All parts of these plants are toxic, and contain a variety of cardiac glycosides including neriifolin, thevetin A, thevetin B, and oleandrin. Ingestion of either oleander results in nausea, vomiting, abdominal pain, diarrhoea, dysrhythmias, and hyperkalemia. ...

Oleander (Nerium oleander) is an oranamnetal evergreen shrub ... used as a freeway median divider in warmer /US/ states, such as California ...

Scientific Name: Cascabela thevetia or Thevetia peruviana (previously T. neriifolia); Common Name: Yellow oleander. /From table/

Analytic Laboratory Methods

... This article presents a technique for measuring thirty-nine toxic principles of plant origin in the blood, covering a large amount of toxins from local or exotic plants: alpha-lobeline, alpha-solanine, aconitine, ajmaline, atropine, brucine, cephalomannine, colchicine, convallatoxin, cymarine, cytisine, digitoxin, digoxin, emetine, gelsemine, ibogaine, jervine, kavain, lanatoside C, lupanine, mitragynine, neriifolin, oleandrin, ouabain, paclitaxel, physostigmine, pilocarpine, podophyllotoxin, proscillaridin A, reserpine, retrorsine, ricinine, scopolamine, senecionine, sparteine, strophanthidin, strychnine, veratridine and yohimbine. Analysis was carried out using an original ultra-high performance liquid chromatography separation coupled with tandem mass spectrometry detection. Extraction was a standard solid phase extraction performed on Oasis HLB cartridge. Thirty-four of the thirty-nine compounds were put through a validation procedure. The assay was linear in the calibration curve range from 0.5 or 5 ug/L to 1000 ug/L according to the compounds. The method is sensitive (LOD from 0.1 to 1.6 ug/L). The within-day precision of the assay was less than 22.5% at the LLOQ, and the between-day precision was less than 21.5% for 10 ug/L for all the compounds included. The assay accuracy was in the range of 87.4 to 119.8% for the LLOQ. The extraction recovery and matrix effect ranged from 30 to 106% and from -30 to 14%, respectively. It has proven useful and effective in several difficult forensic cases.

Mixtures of cardiac glycosides including oleandrin were separated by reversed-phase high-performance liquid chromatography on silica gel with chemically grafted diphenylsilyl groups using water-ethanol as the eluent. The configuration and conformation of the glycoside molecules, and the hydrophilic properties of their aglycons and glycons, influence the separation.

Clinical Laboratory Methods

Simultaneous determination of oleandrin and its three related compounds, desacetyloleandrin, oleandrigenin, and gitoxigenin in blood by using liquid chromatography-three-dimensional quadrupole mass spectrometry (LC-3DQMS) system equipped with sonic spray ionization (SSI) interface was conducted. This analyzing method was suitable for all of these compounds except gitoxigenin. The limits of detection of oleandrigenin and desacetyloleandrin from blood were 2 ng/mL and that of oleandrin was 3 ng/mL. The calibration curves for oleandrin, desacetyloleandrin, and oleandrigenin were linear in the range of 5-100 ng/mL. The coefficients of variation of oleandrin, desacetyloleandrin, and oleandrigenin in the blood were satisfactory ranging from 1.6% to 4.1%. This analysis method was applied to a fatal case of oleander poisoning. As a result of liquid chromatography-mass spectrometry (LC-MS) analysis, oleandrin was detected in heart blood and cerebrospinal fluid. Desacetyloleandrin, oleandrigenin, and gitoxigenin were not detected. In order to make identification of oleandrin reliable, LC-MS-MS analysis was performed. The concentrations of oleandrin found in the heart blood and cerebrospinal fluid were 9.8 and 10.1 ng/mL, respectively.

Despite known toxicity of oleander, this product is used in herbal preparations. Oleander interferes with various digoxin immunoassays. It is possible that a person taking digoxin also may take oleander-containing herbal products, and digoxin immunoassays interfering with oleander cannot be used for therapeutic monitoring of digoxin. Recently, Bayer Diagnostics introduced a new enzyme-linked chemiluminescent immunosorbent digoxin assay for application on the ADVIA IMS System (ECLIA-digoxin). We studied potential interference of oleander with this new digoxin assay and found that this assay is virtually free from oleander interference. When aliquots of drug-free serum pools were supplemented with ethyl alcohol extract of oleander leaf or pure oleandrin standard, we observed significant apparent digoxin concentration when measured by the fluorescence polarization immunoassay (FPIA) but minimal digoxin-like immunoreactivity using the ECLIA digoxin assay. Because cross-reactivity should be studied in the presence of primary analyte, we prepared 2 serum pools using sera from patients receiving digoxin. Then aliquots of first digoxin pool were supplemented with oleandrin standard and aliquots of second digoxin pool with oleander extract. We observed significant increases in apparent digoxin concentration in the presence of both oleandrin and oleander extract using the FPIA. However, we observed no statistically significant change in digoxin concentration when ECLIA digoxin assay was used, indicating that this assay is virtually free from oleander interference.

A rapid LC-MS/MS method, using a triple-quadrupole/linear ion trap mass spectrometer, was developed for the quantitative determination of oleandrin in serum, urine, and tissue samples. Oleandrin, the major cardiac glycoside of oleander (Nerium oleander L.), was extracted from serum and urine samples with methylene chloride and from tissues with acetonitrile. The tissue extracts were cleaned up using Florisil solid-phase extraction columns. Six replicate fortifications of serum and urine at 0.001 ug/g (1 ppb) oleandrin gave average recoveries of 97% with 5% CV (relative standard deviation) and 107% with 7% CV, respectively. Six replicate fortifications of liver at 0.005 ug/g (5 ppb) oleandrin gave average recoveries of 98% with 6% CV. This is the first report of a positive mass spectrometric identification and quantitation of oleandrin in tissue samples from oleander intoxication cases. The sensitivity and specificity of the LC-MS/MS analysis enables it to be the method of choice for toxicological investigations of oleander poisoning.

For more Clinical Laboratory Methods (Complete) data for Oleandrin (9 total), please visit the HSDB record page.

Storage Conditions

Interactions

Considering the potential role of interleukin-8 (IL-8) in inflammation, angiogenesis, tumorogenesis, and metastasis, and the involvement of different cell types especially neutrophils and macrophages in those processes, the regulation of IL-8-mediated biological responses is important. In this report we provide evidences that oleandrin, a cardiac glycoside potentially inhibited IL-8-, formyl peptide (FMLP)-, EGF-, or nerve growth factor (NGF)-, but not IL-1- or TNF-induced NF-kappaB activation in macrophages. Oleandrin inhibited IL-8-, but not TNF-induced NF-kappaB-dependent genes expression. Oleandrin inhibited the binding of IL-8, EGF, or NGF, but not IL-1 or TNF. It decreased almost 79% IL-8 binding without altering affinity towards IL-8 receptors and this inhibition of IL-8 binding was observed in isolated membrane. The IL-8, anti-IL-8Rs antibodies, or protease inhibitors were unable to protect oleandrin-mediated inhibition of IL-8 binding. Phospholipids significantly protected oleandrin-mediated inhibition of IL-8 binding thereby restoring IL-8-induced NF-kappaB activation. Oleandrin altered the membrane fluidity as detected by microviscosity parameter and a decrease in diphenylhexatriene, a lipid binding fluorophore binding in a dose-dependent manner. Overall, our results suggest that oleandrin inhibits IL-8-mediated biological responses in diverse cell types by modulating IL-8Rs through altering membrane fluidity and microviscosity. The study might help to regulate IL-8-mediated biological responses involved in inflammation, metastasis, and neovascularization.

Oleander (Nerium oleander) poisoning is a common problem found in many parts of the world. The oleander toxicity is due to oleandrin and its aglycone metabolite oleandrigenin. Activated charcoal is a useful gastrointestinal decontamination agent that limits the absorption of ingested toxins. A relatively new clay product, Bio-Sponge, containing di-tri-octahedral smectite as the active ingredient, is also recommended for adsorbing bacterial toxins in the gastrointestinal tract. Bio-Sponge has been used to prevent gastrointestinal absorption of oleander toxins in livestock but the efficacy of activated charcoal and Bio-Sponge for adsorbing oleandrin and oleandrigenin has not yet been studied. An in vitro experiment to compare the efficacy of three commercially available adsorbents was performed. The adsorbents include Bio-Sponge, ToxiBan granules, and a generic grade activated charcoal. ToxiBan granules have the highest adsorptive capacity, followed by the generic grade activated charcoal, and finally, Bio-Sponge. Bio-Sponge did not adsorb oleandrin and oleandrigenin at concentrations that are expected to be present in the gastrointestinal tract of poisoned animals. On the basis of this in vitro study, products containing activated charcoal are more effective for binding oleander toxins and providing gastrointestinal decontamination than products containing di-tri-octahedral smectite. However, the ability of these adsorbents to alter the clinical outcome in oleander-poisoned animals or humans is yet to be evaluated.

Cardiac glycosides such as digitoxin and ouabain have previously been shown to be selectively cytotoxic to tumor as opposed to normal cells. Moreover, this class of agents has also been shown to act as potent radiosensitizers. In the present study we explored the relative radiosensitization potential of oleandrin, a cardiac glycoside contained within the plant extract known as Anvirzel that recently underwent a Phase I trial as a novel drug for anticancer therapy. The data show that oleandrin produces an enhancement of sensitivity of PC-3 human prostate cells to radiation; at a cell survival of 0.1, the enhancement factor was 1.32. The magnitude of radiosensitization depended on duration of exposure of cells to drug prior to radiation treatment. While a radiosensitizing effect of oleandrin was evident with only 1 hr of cell exposure to drug, the effect greatly increased with 24 hr oleandrin pretreatment. Susceptibility of PC-3 cells to oleandrin and radiation-induced apoptosis was dependent on activation of caspase-3. Activation was greatest when cells were exposed simultaneously to oleandrin and radiation. Inhibition of caspase-3 activation with Z-DEVD-FMK abrogated the oleandrin-induced enhancement of radiation response suggesting that both oleandrin and radiation share a caspase-3 dependent mechanism of apoptosis in the PC-3 cell line.

Ceramide (N-acetyl-D-sphingosine), a second messenger for cell signaling, induces transcription factors, like nuclear factor-kappa B (NF-kappa B), and activator protein-1 (AP-1) and is involved in inflammation and apoptosis. Agents that can suppress these transcription factors may be able to block tumorigenesis and inflammation. Oleandrin (trans-3,4',5-trihydroxystilbene), a polyphenolic cardiac glycoside derived from the leaves of Nerium oleander, has been used in the treatment of cardiac abnormalities in Russia and China for years. We investigated the effect of oleandrin on NF-kappa B and AP-1 activation and apoptosis induced by ceramide. Oleandrin blocked ceramide-induced NF-kappa B activation. Oleandrin-mediated suppression of NF-kappa B was not restricted to human epithelial cells; it was also observed in human lymphoid, insect, and murine macrophage cells. The suppression of NF-kappa B coincided with suppression of AP-1. Ceramide-induced reactive intermediates generation, lipid peroxidation, cytotoxicity, caspase activation, and DNA fragmentation were potentiated by oleandrin. Oleandrin did not show its activity in primary cells. Oleandrin's anticarcinogenic, anti-inflammatory, and growth-modulatory effects may thus be partially ascribed to the inhibition of activation of NF-kappa B and AP-1 and potentiation of apoptosis.

Stability Shelf Life

2: Dasgupta A, Welsh KJ, Hwang SA, Johnson M, Actor JK. Bidirectional (negative/positive) interference of oleandrin and oleander extract on a relatively new Loci digoxin assay using Vista 1500 analyzer. J Clin Lab Anal. 2014 Jan;28(1):16-20. doi: 10.1002/jcla.21637. Epub 2013 Dec 27. PubMed PMID: 24375780.

3: Kumar A, De T, Mishra A, Mishra AK. Oleandrin: A cardiac glycosides with potent cytotoxicity. Pharmacogn Rev. 2013 Jul;7(14):131-9. doi: 10.4103/0973-7847.120512. Review. PubMed PMID: 24347921; PubMed Central PMCID: PMC3841991.

4: Raviprakash N, Manna SK. Short-term exposure to oleandrin enhances responses to IL-8 by increasing cell surface IL-8 receptors. Br J Pharmacol. 2014 Jul;171(14):3339-51. doi: 10.1111/bph.12493. PubMed PMID: 24172227; PubMed Central PMCID: PMC4105924.

5: Retraction note: Oleandrin-mediated expression of Fas potentiates apoptosis in tumor cells. J Clin Immunol. 2013 Jul;33(5):1031. doi: 10.1007/s10875-013-9884-3. PubMed PMID: 23553607.

6: Singh S, Shenoy S, Nehete PN, Yang P, Nehete B, Fontenot D, Yang G, Newman RA, Sastry KJ. Nerium oleander derived cardiac glycoside oleandrin is a novel inhibitor of HIV infectivity. Fitoterapia. 2013 Jan;84:32-9. doi: 10.1016/j.fitote.2012.10.017. Epub 2012 Nov 2. PubMed PMID: 23127567.

7: Yang P, Cartwright C, Efuet E, Hamilton SR, Wistuba II, Menter D, Addington C, Shureiqi I, Newman RA. Cellular location and expression of Na+, K+ -ATPase α subunits affect the anti-proliferative activity of oleandrin. Mol Carcinog. 2014 Apr;53(4):253-63. doi: 10.1002/mc.21968. Epub 2012 Oct 16. PubMed PMID: 23073998.

8: Dunn DE, He DN, Yang P, Johansen M, Newman RA, Lo DC. In vitro and in vivo neuroprotective activity of the cardiac glycoside oleandrin from Nerium oleander in brain slice-based stroke models. J Neurochem. 2011 Nov;119(4):805-14. doi: 10.1111/j.1471-4159.2011.07439.x. Epub 2011 Sep 26. PubMed PMID: 21950737.

9: Lin Y, Ho DH, Newman RA. Human tumor cell sensitivity to oleandrin is dependent on relative expression of Na+, K+ -ATPase subunitst. J Exp Ther Oncol. 2010;8(4):271-86. PubMed PMID: 21222360.

10: Yang P, Menter DG, Cartwright C, Chan D, Dixon S, Suraokar M, Mendoza G, Llansa N, Newman RA. Oleandrin-mediated inhibition of human tumor cell proliferation: importance of Na,K-ATPase alpha subunits as drug targets. Mol Cancer Ther. 2009 Aug;8(8):2319-28. doi: 10.1158/1535-7163.MCT-08-1085. Epub 2009 Aug 11. PubMed PMID: 19671733.

Explore Compound Types